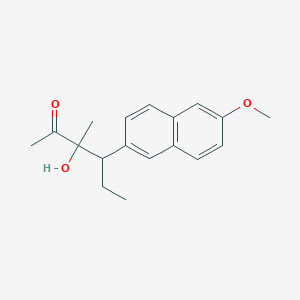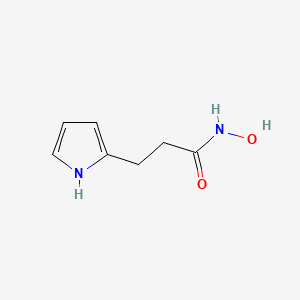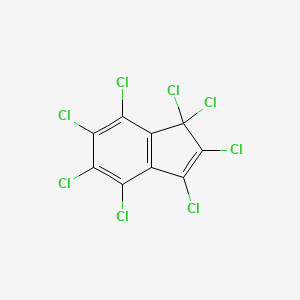
1H-Indene, 1,1,2,3,4,5,6,7-octachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene, 1,1,2,3,4,5,6,7-octachloro- is a chlorinated derivative of indene, a bicyclic hydrocarbon This compound is characterized by the presence of eight chlorine atoms attached to the indene structure, making it highly chlorinated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- typically involves the chlorination of indene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is usually conducted under controlled conditions to ensure the selective chlorination of the indene molecule.
Industrial Production Methods
In an industrial setting, the production of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and chlorine concentration, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indene, 1,1,2,3,4,5,6,7-octachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated indanones or indandiones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Chlorinated indanones or indandiones.
Reduction: Less chlorinated indenes.
Substitution: Functionalized indenes with various substituents replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1H-Indene, 1,1,2,3,4,5,6,7-octachloro- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indene, 2,3,4,5,6,7-hexachloro-: A less chlorinated derivative with six chlorine atoms.
4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione: A related compound with four chlorine atoms and a dione structure.
1H-Indene, 2,3,4,5,6,7-hexahydro-: A hydrogenated derivative with no chlorine atoms.
Uniqueness
1H-Indene, 1,1,2,3,4,5,6,7-octachloro- is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Eigenschaften
CAS-Nummer |
56946-64-6 |
|---|---|
Molekularformel |
C9Cl8 |
Molekulargewicht |
391.7 g/mol |
IUPAC-Name |
1,1,2,3,4,5,6,7-octachloroindene |
InChI |
InChI=1S/C9Cl8/c10-3-1-2(5(12)7(14)6(3)13)9(16,17)8(15)4(1)11 |
InChI-Schlüssel |
YIMCJQRSYSGJGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(C(=C2Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


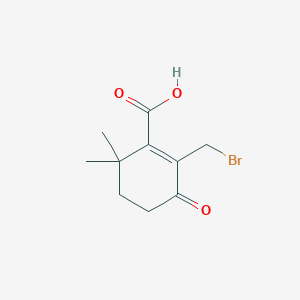
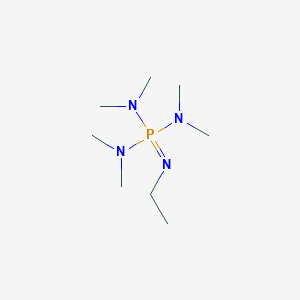
![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)
![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
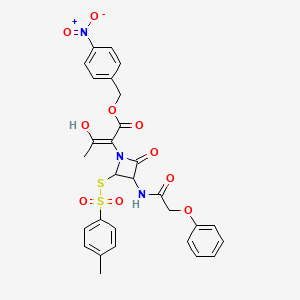
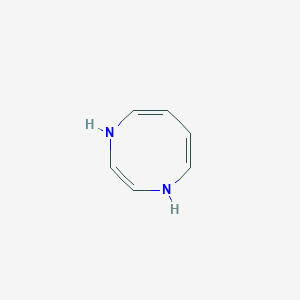
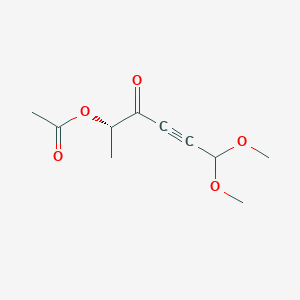
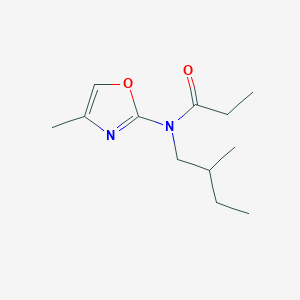

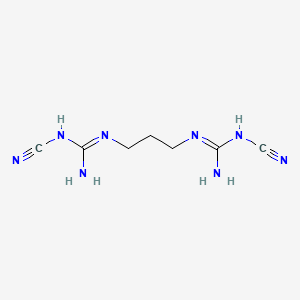
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)

